2-Methyl-3,4-dihydropapaverinium
Description
2-Methyl-3,4-dihydropapaverinium is a semi-synthetic derivative of papaverine, a well-known isoquinoline alkaloid. The compound features a partially saturated benzylisoquinoline backbone with a methyl group at the 2-position and a quaternary ammonium moiety. This structural modification alters its physicochemical properties, including solubility and receptor-binding affinity, compared to its parent compound.
Properties
Molecular Formula |
C21H26NO4+ |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C21H26NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13H,8-10H2,1-5H3/q+1 |
InChI Key |
PLKJOOZHDCZCGL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(C2=CC(=C(C=C2CC1)OC)OC)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and methylation reactions. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are critical in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced isoquinoline compounds, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of methoxy groups and the isoquinoline core play a crucial role in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Observations:
- Methyl Substitution : The 2-methyl group introduces steric hindrance, which may improve selectivity for PDE4 over other isoforms, as seen in methyl-substituted analogs .
- Polarity: The quaternary ammonium group enhances water solubility, making it suitable for intravenous formulations but limiting blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
